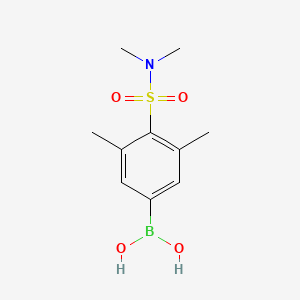

(4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid

Descripción general

Descripción

(4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with N,N-dimethylsulfamoyl and dimethyl groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid typically involves the introduction of the boronic acid group to the phenyl ring. One common method is the hydroboration of an appropriate precursor, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

(4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to boranes.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reaction conditions typically involve mild temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields boronic esters, while reduction with lithium aluminum hydride produces boranes .

Aplicaciones Científicas De Investigación

(4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid has several scientific research applications:

Mecanismo De Acción

The mechanism of action of (4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This property is exploited in boronate affinity chromatography, where the compound selectively binds to target molecules under specific pH conditions. The molecular targets include nucleosides, catechols, and glycoproteins, and the pathways involved are primarily related to the reversible formation of boronate esters .

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic acid: A simpler boronic acid with a phenyl ring and a boronic acid group.

(4-(N,N-dimethylsulfamoyl)phenyl)boronic acid: Similar to the target compound but lacks the additional dimethyl groups on the phenyl ring.

Uniqueness

(4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid is unique due to the presence of both N,N-dimethylsulfamoyl and dimethyl groups on the phenyl ring. These substituents enhance its chemical reactivity and selectivity in various applications, making it a valuable compound in synthetic chemistry and material science .

Actividad Biológica

(4-(N,N-dimethylsulfamoyl)-3,5-dimethylphenyl)boronic acid is a boronic acid derivative characterized by its unique sulfonamide moiety and its potential biological activities. This compound is of interest due to its applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer and bacterial infections.

- Molecular Formula : C₈H₁₂BNO₄S

- Molecular Weight : 229.06 g/mol

- CAS Number : 486422-59-7

Boronic acids are known for their ability to form reversible covalent bonds with diols, which allows them to interact with biomolecules such as proteins and sugars. This property is particularly useful in designing sensors and probes for detecting biomolecules. The mechanism by which this compound exerts its biological effects likely involves the formation of boronate esters with diol-containing substrates, influencing various biological pathways.

Anticancer Activity

Research has demonstrated that boronic acids can exhibit significant anticancer properties. In a study involving various boronic compounds, it was found that certain derivatives, similar to this compound, showed cytotoxic effects against prostate cancer cells (PC-3). The cell viability decreased significantly upon treatment with these compounds:

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| B5 | 5 | 33 |

| B7 | 5 | 44 |

| Control | - | 100 |

This indicates that the compound may selectively target cancer cells while preserving healthy cells' viability .

Antimicrobial Properties

The antimicrobial activity of boronic acids has also been explored. In studies evaluating the efficacy of various boronic compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, the inhibition zones were measured, revealing promising antibacterial effects:

| Compound | Inhibition Zone Diameter (mm) | Target Microorganism |

|---|---|---|

| B1 | 10 | Staphylococcus aureus |

| B5 | 12 | Escherichia coli |

| B7 | 11 | Pseudomonas aeruginosa |

These findings suggest that this compound could be effective against specific bacterial strains .

Antioxidant Activity

Boronic acids have also been evaluated for their antioxidant properties. Various assays such as DPPH and ABTS were employed to assess the antioxidant capacity of related compounds. The results indicated that these compounds exhibited significant antioxidant activity comparable to standard antioxidants like α-Tocopherol:

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| B2 | 85 | 90 |

| B3 | 78 | 82 |

This suggests potential applications in preventing oxidative stress-related diseases .

Case Studies

- Prostate Cancer Study : A comparative analysis was conducted using PC-3 cells treated with varying concentrations of boronic acid derivatives. The study highlighted the selective cytotoxicity of these compounds towards cancer cells while maintaining the viability of normal fibroblast cells.

- Antibacterial Efficacy : A series of experiments tested the antimicrobial effectiveness of several boronic acid derivatives against clinical isolates of bacteria. The results demonstrated that certain derivatives had notable activity against resistant strains, indicating their potential as new antimicrobial agents.

Propiedades

IUPAC Name |

[4-(dimethylsulfamoyl)-3,5-dimethylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO4S/c1-7-5-9(11(13)14)6-8(2)10(7)17(15,16)12(3)4/h5-6,13-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLPZSFYAKFYEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.